molecular formula C8H7ClN2 B1603216 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 945840-68-6

7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1603216
M. Wt: 166.61 g/mol
InChI Key: UDXLXOAPARBRHS-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine, commonly referred to as 7-CMP, is an organic molecule composed of a nitrogen-containing heterocycle with a chlorine substituent. It is a member of the pyrrolo[2,3-c]pyridine family, which is a type of heterocyclic compound that is widely used in organic synthesis. 7-CMP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other complex molecules. In addition, 7-CMP has been found to possess a variety of biological activities and has been the subject of numerous scientific studies.

Scientific Research Applications

Application 1: Fibroblast Growth Factor Receptor Inhibitors

  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : The specific compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Results or Outcomes : Compound 4h showed FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively. It also significantly inhibited the migration and invasion of 4T1 cells .

Application 2: Treatment of Diseases of the Nervous and Immune Systems

  • Summary of the Application : Pyrrolo[3,4-c]pyridine derivatives have been found to be useful in treating diseases of the nervous and immune systems. They have also shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .
  • Methods of Application or Experimental Procedures : The most active, stable, and highly soluble 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione 16 was evaluated using an in vivo pharmacokinetic study .
  • Results or Outcomes : Mouse PK studies showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes .

Application 3: Antiepileptic and Anticonvulsant

  • Summary of the Application : Phensuximide, a succinimide analog, possesses antiepileptic and anticonvulsant properties .

Application 4: Treatment of Hyperglycemia and Related Disorders

  • Summary of the Application : Pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Application 5: Fungicides, Antibiotics, Anti-inflammatory Drugs

  • Summary of the Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs .

Application 6: Cholesterol-reducing Drugs, Anti-tubercular, and Antitumor Agents

  • Summary of the Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

properties

IUPAC Name

7-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXLXOAPARBRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609003
Record name 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine

CAS RN

945840-68-6
Record name 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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